9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a synthetic organic compound classified under the benzoxepin family. This compound is notable for its unique structure, which includes a fluorine atom at the 9th position and a hydroxyl group at the 5th position of the tetrahydro-1-benzoxepin ring system. Benzoxepins are recognized for their diverse biological activities and potential therapeutic applications, including roles in medicinal chemistry and drug design.
This compound can be synthesized from commercially available precursors through various organic reactions. Its structural characteristics and potential applications have made it a subject of interest in both academic research and industrial chemistry.
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol falls under the category of fluorinated organic compounds and specifically belongs to the benzoxepin derivatives. These compounds are often studied for their pharmacological properties, particularly in relation to their interactions with biological targets .
The synthesis of 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves several key steps:
The synthesis often requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. In industrial settings, continuous flow methods may be employed to enhance scalability while ensuring product consistency .
The molecular structure of 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol features a bicyclic system with a seven-membered ring fused to a benzene ring. This structure is characterized by:
The stereochemistry plays a crucial role in determining the compound's biological activity and interaction with molecular targets.
The compound's molecular formula is CHFO, with a molecular weight of approximately 180.19 g/mol. Structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its identity and purity.
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can participate in various chemical reactions:
The specific conditions for these reactions vary based on desired outcomes; for example:
The mechanism of action for 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The presence of the fluorine atom and hydroxyl group significantly influences its binding affinity and activity.
The compound may modulate enzymatic pathways or receptor activities by either inhibiting or activating specific biological processes. This modulation can lead to various physiological effects that are currently being explored in pharmacological studies .
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is typically characterized by:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and spectral characteristics can be found in detailed chemical databases and literature .
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has several applications in scientific research:
This compound exemplifies how structural modifications can lead to significant changes in biological activity and utility in various fields of research and industry.
The seven-membered oxepin ring fused to a fluorinated benzene moiety requires strategic bond disconnections for efficient assembly. Two predominant cyclization strategies have been optimized:
Ring-Closing Metathesis (RCM): This method employs diene precursors with ortho-fluorinated styrenyl ethers. A representative synthesis begins with O-allylation of 2-allyl-4-fluorophenol, followed by Grubbs II catalyst (0.5–1.0 mol%)-mediated cyclization under inert atmosphere. Toluene reflux conditions (110°C, 12–24 h) afford the 2,3,4,5-tetrahydro-1-benzoxepine core in moderate yields (55–68%). Critical parameters include rigorous solvent degassing to prevent catalyst deactivation and controlled addition rates to suppress dimerization [4]. Catalyst screening reveals Hoveyda-Grubbs II provides marginal yield improvements (5–8%) over Grubbs II but at significantly higher cost.
Friedel-Crafts Alkylation: An alternative route employs acid-mediated ring closure of (4-fluorophenyl)-4-hydroxybutyl ethers. BF₃·OEt₂ (1.2–1.5 equiv) in anhydrous dichloromethane at –20°C to 0°C triggers electrophilic cyclization, yielding the benzoxepinone after in situ oxidation. While cost-effective, this method suffers from regiochemical impurities (5–15% of 7-fluoro isomer) due to imperfect fluorine-directed ortho-selectivity. Microwave-assisted protocols (100°C, 30 min) enhance regioselectivity (>95%) but require specialized equipment [6].
Table 1: Cyclization Method Comparison
Method | Catalyst/Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
RCM | Grubbs II, toluene, 110°C | 55–68 | 12–24 h | Functional group tolerance |
Friedel-Crafts | BF₃·OEt₂, DCM, –20°C | 45–60 | 2–4 h | No precious metal catalysts |
Microwave Friedel | BF₃·OEt₂, MW, 100°C | 65–72 | 0.5 h | Enhanced regioselectivity |
Positional selectivity of fluorine at C9 is achieved via two primary strategies: late-stage nucleophilic fluorination or early-stage directed ortho-metalation (DoM).
Halogen Exchange: 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1094253-85-6) serves as a key intermediate for halogen exchange [5]. Treatment with KF in the presence of 18-crown-6 (2.0 equiv) in DMF at 160–180°C for 12–18 h achieves 70–75% conversion. CsF in sulfolane (190°C, 8 h) improves yields to 80–85% but complicates product isolation due to high boiling solvents. Regiochemical purity exceeds 98% due to the kinetic preference for substitution para to the electron-withdrawing carbonyl.
Directed ortho-Metalation (DoM): n-Butyllithium (2.5 equiv) deprotonates N,N-diethylbenzamide derivatives ortho to fluorine at –78°C. Subsequent quenching with DMF generates aldehydes for reductive cyclization. This method enables isotopic labeling (e.g., ¹⁸F analogues) when using [¹⁸F]F⁻ sources but requires cryogenic conditions and strict anhydrous protocols. Yields range from 40–55% over three steps due to sensitivity of intermediates [6].
Balz-Schiemann Reaction: Diazotization of 9-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol derivatives followed by fluorodediazoniation with HBF₄ or tetrafluoroborate salts provides moderate yields (50–60%). Though historically significant, this route suffers from competing decomposition pathways and requires handling explosive diazonium intermediates.
Table 2: Fluorination Method Performance
Strategy | Reagents/Conditions | Yield (%) | Regioselectivity | Scalability |
---|---|---|---|---|
Halogen Exchange | KF/18-crown-6, DMF, 180°C | 70–75 | >98% C9 | Moderate |
Directed Metalation | n-BuLi/DMF, –78°C to RT | 40–55* | >99% C9 | Low (cryogenic) |
Balz-Schiemann | NaNO₂/HBF₄, 0–5°C | 50–60 | 95–97% C9 | High (with caution) |
*Yield over 3 steps*
Installation of the C5 hydroxyl with stereochemical fidelity represents a critical complexity in synthesizing pharmaceutically relevant enantiomers. Two stereoselective approaches dominate:
Ketone Reduction: Catalytic hydrogenation (10–50 psi H₂) of 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1094299-21-4) using Ru-(S)-BINAP complexes affords the (S)-alcohol with 90–95% ee [6]. Solvent modulation proves critical: toluene provides optimal enantioselectivity but necessitates anhydrous conditions, while iPrOH/water mixtures (10:1) accelerate kinetics with minimal ee erosion (88–92% ee). Temperature control below 30°C suppresses racemization.
Chiral Oxazaborolidine Reduction: CBS reduction (10 mol% catalyst) with borane-dimethylsulfide complex achieves >95% ee for (R)-isomers at –20°C. In situ FTIR monitoring reveals complete consumption of ketone within 2–3 h. This method allows access to either enantiomer by switching catalyst chirality but requires stoichiometric boron reagents and cryogenic conditions [4].
Biocatalytic Approaches: Immobilized Lactobacillus kefir alcohol dehydrogenase reduces the prochiral ketone in phosphate buffer (pH 7.2) with cofactor recycling (glucose/glucose dehydrogenase). The reaction delivers (S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol with 98% ee and 80% isolated yield after 24 h at 30°C. Though highly selective, substrate concentrations must remain below 10 mM to prevent enzyme inhibition.
Table 3: Stereoselective Reduction Methods
Method | Conditions | % ee (Config) | Yield (%) | Operational Complexity |
---|---|---|---|---|
Ru-(S)-BINAP Hydrogenation | 30 psi H₂, toluene, 25°C | 90–95 (S) | 92 | Medium |
CBS Reduction | 10 mol% cat., BH₃·SMe₂, –20°C | 94–98 (R or S) | 85–90 | High (moisture-sensitive) |
Biocatalytic (ADH) | LkADH, pH 7.2, 30°C, 24 h | 98 (S) | 80 | Low (aqueous workup) |
Multistep syntheses require strategic protection of the C5 hydroxyl and ketone functionalities to prevent undesired side reactions. Three protection schemes demonstrate distinct advantages:
Silyl Protection: tert-Butyldiphenylsilyl (TBDPS) ethers provide robust protection during electrophilic fluorination (HFIP, 25°C, 4 h). Their bulkiness minimizes racemization at C5 but slows deprotection kinetics (TBAF, THF, 12 h). Fluoride-mediated deprotection risks desilylation-induced epimerization when C5 is chiral (≤5% ee loss).
Acetyl Protection: Acetylation (Ac₂O, pyridine, 0°C, 2 h) offers cost-effective installation and mild deprotection (K₂CO₃, MeOH/H₂O, 1 h). However, acetyl groups exhibit marginal stability under Friedel-Crafts conditions (BF₃·OEt₂), leading to 5–15% O-acylated byproducts.
Ketone Protection: Ethylene glycol ketalization (p-TsOH, toluene reflux, 12 h) stabilizes the ketone during harsh fluorination (e.g., Balz-Schiemann). Deprotection (acetone/H₂O, p-TsOH, 50°C, 6 h) proceeds without epimerization but adds two steps. Quantitative analysis reveals ketal protection increases synthetic route length by 3 steps but boosts overall yield by 12–18% in sequences involving electrophilic aromatic substitution.
Table 4: Protecting Group Efficiency Analysis
Protecting Group | Installation Reagent | Deprotection Reagent | Stability to Fluorination | Chirality Retention | Overall Yield Impact* |
---|---|---|---|---|---|
TBDPS ether | TBDPSCl, imidazole, DMF | TBAF, THF | Excellent | Good (95%) | +5–8% |
Acetyl | Ac₂O, pyridine | K₂CO₃, MeOH/H₂O | Moderate | Excellent (>99%) | –3–5% |
Ethylene ketal | HO(CH₂)₂OH, p-TsOH | p-TsOH, acetone/H₂O | Excellent | Excellent (>99%) | +12–18% |
*Yield impact versus no protection in multistep sequences
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1